
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N6O6 and its molecular weight is 432.437. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular Activity of Purine Derivatives
Research on similar purine derivatives has explored their potential in addressing cardiovascular issues. For example, the study by Chłoń-Rzepa et al. (2004) synthesized and tested a series of 8-alkylamino substituted derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activity. Some compounds showed significant prophylactic antiarrhythmic activity and hypotensive effects, highlighting the relevance of purine derivatives in cardiovascular research Chłoń-Rzepa et al., 2004.
Synthesis and Antitumor Applications
Behforouz et al. (1996) reported on the synthesis of novel quinolindiones, including efforts towards the potent antitumor agent lavendamycin methyl ester. This showcases the potential application of complex purine derivatives in the development of antitumor agents, indicating the broader relevance of such compounds in medicinal chemistry and oncology research Behforouz et al., 1996.
Novel Synthetic Methods and Chemical Properties
Studies also focus on the synthesis of purine derivatives and their chemical properties. For instance, the work by Simo et al. (1998) on new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones by intramolecular alkylation illustrates the interest in developing new synthetic methods for purine derivatives. This research contributes to a deeper understanding of the chemical behavior and synthesis of complex purine structures Simo et al., 1998.
Applications in Marine Natural Products
The exploration of marine natural products has also led to the identification of purine derivatives with unique structures and potential biological activities. For example, Ma et al. (2007) isolated new bromophenols coupled with nucleoside bases from the red alga Rhodomela confervoides. Such studies highlight the diversity of purine derivatives in nature and their potential as bioactive compounds Ma et al., 2007.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione' involves the reaction of 2,6-dioxopurine with isobutylamine, followed by the addition of 4-nitrophenoxypropyl bromide and then the introduction of a hydroxyl group through a Grignard reaction. The final step involves the methylation of the hydroxyl group using dimethyl sulfate.", "Starting Materials": [ "2,6-dioxopurine", "isobutylamine", "4-nitrophenoxypropyl bromide", "magnesium", "ethylmagnesium bromide", "dimethyl sulfate" ], "Reaction": [ "Step 1: 2,6-dioxopurine is reacted with isobutylamine in the presence of a base to form 8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 2: 4-nitrophenoxypropyl bromide is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 3: Magnesium is added to the reaction mixture and the resulting mixture is stirred to form a Grignard reagent.", "Step 4: Ethylmagnesium bromide is added to the reaction mixture and the resulting mixture is stirred to form a Grignard reagent.", "Step 5: The Grignard reagent is reacted with dimethyl sulfate to introduce a methyl group and form the final product, 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione." ] } | |
CAS RN |
923686-57-1 |
Product Name |
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione |
Molecular Formula |
C19H24N6O6 |
Molecular Weight |
432.437 |
IUPAC Name |
7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione |
InChI |
InChI=1S/C19H24N6O6/c1-11(2)8-20-18-21-16-15(17(27)22-19(28)23(16)3)24(18)9-13(26)10-31-14-6-4-12(5-7-14)25(29)30/h4-7,11,13,26H,8-10H2,1-3H3,(H,20,21)(H,22,27,28) |
InChI Key |
MLJUAJKEUPVYAD-UHFFFAOYSA-N |
SMILES |
CC(C)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC(=O)N2C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



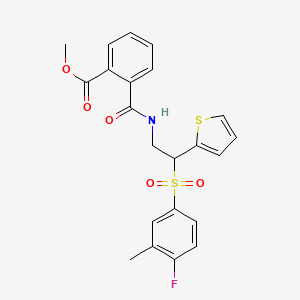
![1-(4-fluorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2561569.png)
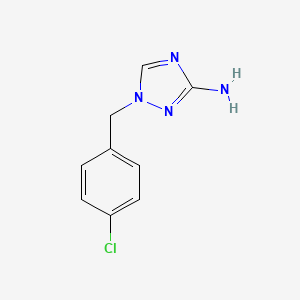

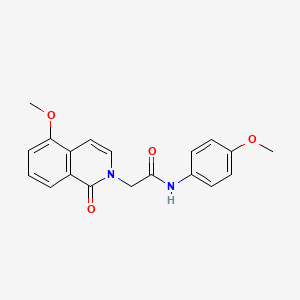

![4,6-Dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2561580.png)
![1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride](/img/structure/B2561582.png)
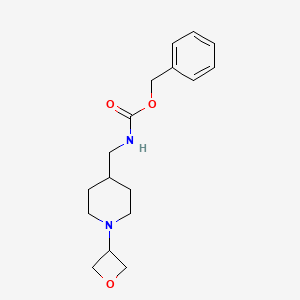
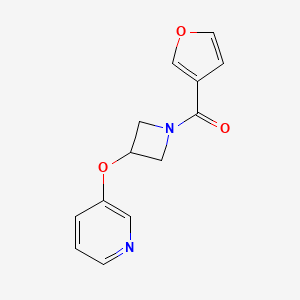
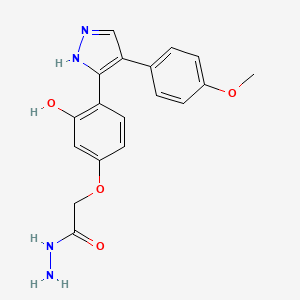
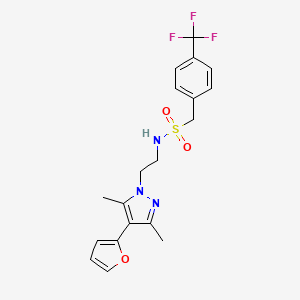
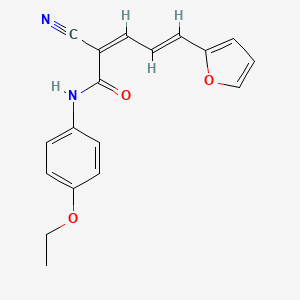
![2-Methyl-5-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2561591.png)